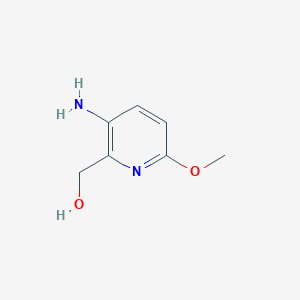

(3-Amino-6-methoxypyridin-2-yl)methanol

Description

Contextualization as a Pyridine-Based Organic Building Block

Pyridine (B92270) and its derivatives are fundamental building blocks in the fields of medicinal chemistry and materials science. The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a key component in numerous natural products, pharmaceuticals, and agrochemicals. Its presence can significantly influence the physicochemical properties of a molecule, such as solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for biological activity.

(3-Amino-6-methoxypyridin-2-yl)methanol is a prime example of a highly functionalized pyridine-based building block. Its structure, featuring an amino group, a methoxy (B1213986) group, and a hydroxymethyl group appended to the pyridine core, offers multiple points for chemical modification. This allows for the construction of complex molecular architectures, making it a valuable starting material for the synthesis of novel compounds with potential applications in various fields of chemical research.

Strategic Significance as a Multifunctional Synthon

In the realm of organic synthesis, a synthon is a conceptual unit that represents a potential synthetic operation. This compound can be regarded as a multifunctional synthon, as each of its functional groups can participate in a variety of chemical transformations.

The primary amino group at the 3-position is a versatile handle for the introduction of diverse substituents. It can undergo acylation, alkylation, arylation, and diazotization reactions, and can serve as a nucleophile in the construction of fused heterocyclic systems. For instance, 2-aminopyridines are common precursors for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with a broad spectrum of biological activities. nih.govnih.govorganic-chemistry.orgresearchgate.nete3s-conferences.org The amino group in this compound could similarly be utilized in cyclization reactions to generate novel polycyclic scaffolds.

The hydroxymethyl group at the 2-position provides another site for synthetic elaboration. It can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. The proximity of the hydroxymethyl group to the ring nitrogen and the 3-amino group can also facilitate intramolecular cyclization reactions, leading to the formation of various bicyclic systems.

The strategic placement of these three functional groups on the pyridine ring makes this compound a highly valuable and versatile synthon for the generation of diverse chemical libraries.

Historical Development of Synthetic Approaches to Analogous Pyridylmethanol Scaffolds

The synthesis of substituted pyridines has a rich history, with several named reactions being developed over the years. The Hantzsch pyridine synthesis, first reported in 1881, is a classic method for the construction of dihydropyridines, which can then be oxidized to pyridines. While versatile, this method is primarily suited for the synthesis of symmetrically substituted pyridines.

The development of methods for the synthesis of unsymmetrically substituted pyridines, such as this compound, has been a more recent focus. A plausible synthetic strategy for this compound can be inferred from related syntheses in the literature. For instance, a patented process for the production of the closely related 2,3-diamino-6-methoxypyridine (B1587572) involves the reduction of a 3-nitro-2-aminopyridine derivative. google.com This suggests that a potential route to this compound could involve the following key steps:

Nitration of a suitable pyridine precursor to introduce a nitro group at the 3-position.

Introduction of the methoxy group at the 6-position, potentially via nucleophilic substitution of a leaving group like a chloro substituent.

Formation of the hydroxymethyl group at the 2-position. This could be achieved through various methods, such as the reduction of a corresponding carboxylic acid or aldehyde.

Reduction of the nitro group to the desired amino group. A variety of reducing agents, including catalytic hydrogenation or metal-based reductions, can be employed for this transformation. google.commdpi.com

A hypothetical retrosynthetic analysis is presented below:

This proposed route highlights the multi-step nature of synthesizing such a functionalized pyridine derivative and draws upon established transformations in pyridine chemistry. The specific conditions for each step would require experimental optimization.

Compound Names Table

| Compound Name |

| This compound |

| 2,3-diamino-6-methoxypyridine |

| 3-nitro-2-aminopyridine |

| Imidazo[1,2-a]pyridines |

| 2-aminopyridines |

| 3-Nitro-6-methoxypyridine-2-carboxylic acid |

| 3-Nitro-6-methoxypyridine-2-carbaldehyde |

| 2-Methyl-3-nitro-6-methoxypyridine |

| 6-Chloro-2-methyl-3-nitropyridine |

| 6-Chloro-2-methylpyridine |

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| Appearance | Solid (Predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in polar organic solvents (Predicted) |

| CAS Number | 871583-90-3 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(3-amino-6-methoxypyridin-2-yl)methanol |

InChI |

InChI=1S/C7H10N2O2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4,8H2,1H3 |

InChI Key |

CTIMLQHLORGLLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)N)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 6 Methoxypyridin 2 Yl Methanol

Elucidation of Precursor Synthesis Routes to Methyl 3-Amino-6-methoxypicolinate

The primary precursor for the target compound is Methyl 3-amino-6-methoxypicolinate. Its synthesis involves the strategic introduction of amino, methoxy (B1213986), and methyl carboxylate groups onto the pyridine (B92270) ring. While multiple pathways are conceivable, a common strategy involves building upon a pre-functionalized pyridine core. One plausible route begins with the nitration of 2,6-dichloropyridine. google.com Subsequent selective displacement of the chloro groups and manipulation of the nitro group can lead to the desired precursor.

A proposed multi-step synthesis is outlined below:

Nitration: 2,6-Dichloropyridine is treated with a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine. google.com

Ammonolysis: The resulting dinitro compound undergoes selective ammonolysis, where one of the chloro groups, typically at the 2-position, is displaced by an amino group to form 2-amino-3-nitro-6-chloropyridine. google.com

Methoxylation: The remaining chloro group at the 6-position is substituted with a methoxy group using sodium methoxide (B1231860) in methanol, a reaction that may require elevated temperatures to proceed efficiently. google.com This step yields 2-amino-6-methoxy-3-nitropyridine.

Sandmeyer-type Reaction: The 2-amino group can be converted to a nitrile (cyano group) via a Sandmeyer reaction, followed by hydrolysis and esterification to form the methyl picolinate (B1231196).

Nitro Group Reduction: The final step in the precursor synthesis is the selective reduction of the 3-nitro group to an amino group, which can be achieved using various methods, such as catalytic hydrogenation or metal-acid reduction (e.g., Sn/HCl), to yield Methyl 3-amino-6-methoxypicolinate.

Table 1: Proposed Synthetic Route for Methyl 3-amino-6-methoxypicolinate This table is interactive. Click on the headers to sort.

| Step | Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| 1 | 2,6-Dichloropyridine | Conc. HNO₃, Conc. H₂SO₄ | 2,6-Dichloro-3-nitropyridine | Electrophilic Aromatic Substitution (Nitration) |

| 2 | 2,6-Dichloro-3-nitropyridine | Aq. NH₃, Methanol | 2-Amino-3-nitro-6-chloropyridine | Nucleophilic Aromatic Substitution (Ammonolysis) |

| 3 | 2-Amino-3-nitro-6-chloropyridine | NaOCH₃, Methanol | 2-Amino-6-methoxy-3-nitropyridine | Nucleophilic Aromatic Substitution (Methoxylation) |

Reduction Strategies for the Carboxylate Moiety: Mechanistic Investigations

The conversion of the methyl picolinate precursor to the target pyridylmethanol is achieved through the reduction of the ester functional group. This transformation requires powerful reducing agents capable of reducing the carboxylate without affecting the aromatic ring or other substituents.

Lithium aluminum hydride (LiAlH₄) is a potent and widely used reducing agent for the conversion of esters to primary alcohols. numberanalytics.comlibretexts.org Its high reactivity stems from the polar Al-H bond, which effectively delivers hydride ions (H⁻) to electrophilic centers. numberanalytics.com

The mechanism for the LiAlH₄ reduction of an ester like Methyl 3-amino-6-methoxypicolinate proceeds in two main stages: libretexts.orgmasterorganicchemistry.com

Nucleophilic Acyl Substitution: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (⁻OCH₃) leaving group to form an aldehyde intermediate.

Aldehyde Reduction: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second hydride ion. This second nucleophilic addition creates a tetrahedral alkoxide intermediate.

Protonation: An acidic workup (e.g., with H₃O⁺) is performed to protonate the resulting aluminum alkoxide complex, liberating the final primary alcohol product, (3-Amino-6-methoxypyridin-2-yl)methanol. libretexts.orgpearson.com

It is important to note that the acidic proton of the 3-amino group will also react with LiAlH₄ in an acid-base reaction. Therefore, at least one additional equivalent of LiAlH₄ is required to account for this reaction before the ester reduction can proceed. LiAlH₄ is generally selective for the ester over the pyridine ring under standard conditions.

Table 2: Mechanistic Steps of LiAlH₄ Ester Reduction This table is interactive. Click on the headers to sort.

| Step | Description | Intermediate Formed | Reagent Role |

|---|---|---|---|

| 1 | Acid-Base Reaction | Deprotonated Amino Group | LiAlH₄ acts as a base |

| 2 | Nucleophilic Attack | Tetrahedral Intermediate | Hydride (H⁻) from LiAlH₄ attacks carbonyl carbon |

| 3 | Leaving Group Elimination | Aldehyde | Tetrahedral intermediate collapses, expelling methoxide |

| 4 | Second Nucleophilic Attack | Aluminum Alkoxide | Hydride (H⁻) from LiAlH₄ attacks aldehyde carbon |

| 5 | Aqueous Workup | Primary Alcohol | H₃O⁺ protonates the alkoxide |

While LiAlH₄ is effective, its high reactivity and pyrophoric nature necessitate careful handling, especially on a large scale. This has driven research into alternative, more selective, and safer reducing agents.

DIBAL-H (Diisobutylaluminium Hydride): DIBAL-H is a less reactive hydride source than LiAlH₄. Its utility lies in its ability to reduce esters to aldehydes at low temperatures (-78 °C). However, if the reaction is allowed to warm to room temperature or if excess DIBAL-H is used, the reduction will proceed to the primary alcohol. This offers a degree of control not available with LiAlH₄.

Borane (B79455) Reagents (BH₃•THF): Borane is another alternative that can reduce esters to primary alcohols. It is generally considered milder than LiAlH₄ and does not readily reduce certain functional groups, offering different chemoselectivity. Recent research has focused on borane-catalyzed reductions that proceed through a hydroboration/hydrogenation cascade, although these are often targeted at reducing the pyridine ring itself rather than exocyclic functional groups. acs.org

Catalytic Hydrogenation: While challenging, the direct catalytic hydrogenation of esters to alcohols is possible using specific catalysts like copper chromite under high pressure and temperature. The primary difficulty lies in achieving chemoselectivity, as the pyridine ring can also be hydrogenated under these harsh conditions.

The choice of reducing agent depends on the desired selectivity, scale of the reaction, and safety considerations. For the synthesis of this compound, a strong hydride agent that selectively targets the ester is required, making LiAlH₄ and DIBAL-H the most practical choices.

Asymmetric Synthesis Approaches for Chiral Analogs of the Pyridylmethanol Scaffold

The target molecule is achiral. However, the synthesis of chiral analogs, where the hydroxymethyl group is replaced by a chiral secondary alcohol, is of significant interest for creating enantiopure ligands and drug candidates. nih.gov This requires the introduction of a new stereocenter.

Key strategies for asymmetric synthesis include:

Asymmetric Reduction of a Prochiral Ketone: A common approach is to first synthesize a ketone analog, such as 2-acetyl-3-amino-6-methoxypyridine, by reacting the precursor ester with an organometallic reagent like methylmagnesium bromide. The resulting prochiral ketone can then be reduced enantioselectively.

Enzymatic Reduction: Biocatalysis using alcohol dehydrogenases (ADHs) offers a green and highly selective method. For instance, ADHs from organisms like Lactobacillus kefir have been used to reduce prochiral ketones to chiral alcohols with excellent enantiomeric excess (>99% ee). nih.gov

Catalytic Asymmetric Hydrogenation: Transition metal catalysts with chiral ligands (e.g., Ru-BINAP) are highly effective for the asymmetric hydrogenation of ketones.

Chiral Borane Catalysts: Chiral spiro-bicyclic bisboranes have been shown to catalyze the highly chemoselective and enantioselective reduction of substituted pyridines, a technology that could be adapted for ketone reduction. nih.govresearchgate.net

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids or sugars. youtube.com A synthetic route could be designed to incorporate a chiral fragment from the chiral pool into the pyridine scaffold. For example, camphor-based chiral auxiliaries have been used to synthesize chiral pyridine derivatives. metu.edu.tr

Table 3: Comparison of Asymmetric Synthesis Strategies This table is interactive. Click on the headers to sort.

| Strategy | Method | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Reduction | Enzymatic (e.g., ADH) | High enantioselectivity, mild conditions, environmentally friendly | Substrate scope can be limited, enzyme cost |

| Asymmetric Reduction | Catalytic Hydrogenation | Broad substrate scope, high turnover | Requires high-pressure H₂, expensive ligands/metals |

| Asymmetric Reduction | Chiral Borane Catalysts | High enantioselectivity, mild conditions | Stoichiometric or high catalyst loading may be needed |

| Chiral Pool Synthesis | From Natural Products | Access to enantiopure starting materials | Synthetic route can be lengthy and complex |

Catalyst Design for Efficient this compound Production

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of the synthesis. Catalysts can be designed for both the formation of the precursor, Methyl 3-amino-6-methoxypicolinate, and for the reduction step.

Catalysts for Precursor Synthesis:

Palladium Catalysts: If the synthetic route involves cross-coupling reactions, such as a Suzuki-Miyaura coupling to introduce the C2-carboxylate group, the design of the palladium catalyst is critical. nih.gov This involves selecting the appropriate palladium source (e.g., Pd(dppf)Cl₂) and phosphine (B1218219) ligands to optimize catalytic activity and stability.

Copper Catalysts: For reactions like methoxylation, copper catalysts are often employed to facilitate the nucleophilic substitution on the pyridine ring, particularly for less activated substrates. chemicalbook.com

Catalysts for the Reduction Step:

Transfer Hydrogenation Catalysts: An alternative to direct hydrogenation or stoichiometric hydride reagents is catalytic transfer hydrogenation. This method uses a stable hydrogen donor molecule (e.g., formic acid, isopropanol) and a transition metal catalyst. google.com Designing catalysts (e.g., based on Ruthenium or Iridium) with specific ligands can enable the selective reduction of the ester group under milder conditions than traditional hydrogenation.

Borane-Based Catalysts: As mentioned, chiral borane catalysts can be used for enantioselective reductions. nih.govresearchgate.net The design of these Lewis acid catalysts focuses on creating a specific chiral environment that dictates the stereochemical outcome of the hydride transfer from a borane source like HBpin.

Optimization of Reaction Conditions and Process Parameters for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of various parameters to ensure safety, cost-effectiveness, and high yield. mdpi.com Response surface methodology and other statistical designs are often employed to systematically study the effect of multiple variables. mdpi.com

Key parameters for optimization include:

Temperature: Reaction temperature significantly influences reaction rates. Higher temperatures can increase speed but may also promote side reactions, leading to lower purity and yield. An optimal temperature profile must be established for each step. shd-pub.org.rs

Solvent: The choice of solvent affects solubility, reaction kinetics, and ease of product isolation. For a scalable process, factors like cost, safety (flammability, toxicity), and environmental impact are critical. researchgate.net

Concentration: Running reactions at higher concentrations is generally desirable for industrial processes as it maximizes reactor throughput and reduces solvent waste. However, this can lead to issues with heat transfer, mixing, and solubility.

Catalyst Loading: Minimizing the amount of expensive transition metal catalysts is a primary economic driver. Optimization aims to find the lowest possible catalyst loading that maintains an acceptable reaction rate and high conversion.

Reaction Time: The time required to reach maximum conversion without significant product degradation must be determined to optimize reactor cycle times.

Table 4: Parameters for Process Optimization This table is interactive. Click on the headers to sort.

| Parameter | Objective | Potential Issues | Optimization Strategy |

|---|---|---|---|

| Temperature | Maximize reaction rate and selectivity | Side reactions, product degradation, energy cost | Determine optimal temperature range through kinetic studies |

| Solvent | Maximize solubility, facilitate workup | Cost, safety, environmental impact | Screen various green and process-friendly solvents |

| Concentration | Maximize reactor throughput | Poor mixing, heat dissipation, precipitation | Study the effect of concentration on yield and purity |

| Catalyst Loading | Minimize cost | Slow reaction rates, incomplete conversion | Identify the minimum catalyst level for efficient conversion |

| Reaction Time | Minimize process cycle time | Incomplete reaction, product degradation | Monitor reaction progress over time to find the optimal endpoint |

Chemical Reactivity and Mechanistic Pathways of 3 Amino 6 Methoxypyridin 2 Yl Methanol

Reactivity Profiling of the Pyridine (B92270) Ring System

The pyridine core of the molecule is an aromatic heterocycle that exhibits distinct reactivity towards both electrophilic and nucleophilic reagents. The substitution pattern, featuring two strong electron-donating groups (amino and methoxy) and one weakly deactivating group (hydroxymethyl), significantly modifies the canonical reactivity of an unsubstituted pyridine ring.

Electrophilic Aromatic Substitution Potentials of the Pyridine Core

Unsubstituted pyridine is generally unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orgyoutube.com Furthermore, the nitrogen atom's basicity can lead to its protonation or coordination with Lewis acids under typical EAS conditions, further deactivating the ring. wikipedia.orgyoutube.com

However, in (3-Amino-6-methoxypyridin-2-yl)methanol, the presence of the strongly activating amino (-NH2) and methoxy (B1213986) (-OCH3) groups overrides the inherent deactivation of the pyridine ring. youtube.com Both the amino and methoxy groups are ortho-, para-directors. The directing effects on the molecule are as follows:

3-Amino group: Activates and directs towards positions 2, 4, and 6.

6-Methoxy group: Activates and directs towards positions 5 and 3.

2-Hydroxymethyl group: Weakly deactivates the ring.

Considering these influences, the positions most susceptible to electrophilic attack are C4 and C5. Position C4 is strongly activated, being para to the powerful amino-directing group. Position C5 is ortho to the methoxy group. Steric hindrance from the adjacent hydroxymethyl group at C2 and the methoxy group at C6 may also influence the regioselectivity of incoming electrophiles. Common EAS reactions are expected to proceed under milder conditions than those required for simple pyridine.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 4-Nitro-(3-amino-6-methoxypyridin-2-yl)methanol | The C4 position is strongly activated (para to the -NH₂ group). |

| Halogenation | Br₂ in CH₃COOH or NBS | 4-Bromo-(3-amino-6-methoxypyridin-2-yl)methanol | High activation at C4 leads to selective bromination. |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | Electrophilic attack is directed to the most electron-rich position (C4). |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Reaction is unlikely to proceed on the ring. | The basic nitrogen of the pyridine ring and the amino group will complex with the Lewis acid catalyst (AlCl₃), deactivating the system. Acylation may occur on the amino group instead. wikipedia.org |

Nucleophilic Aromatic Substitution Pathways on the Pyridyl Moiety

The pyridine ring is inherently electron-deficient and is more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C2 and C4 positions. stackexchange.com This is because the electronegative nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.comnih.gov

For SNAr to occur, a good leaving group (such as a halide) is typically required, and the ring is often activated by electron-withdrawing groups positioned ortho or para to this leaving group. wikipedia.org In the case of this compound, there are no conventional leaving groups or strong electron-withdrawing activators. The methoxy group at C6 could potentially be displaced, as nucleophilic substitution of methoxypyridines has been reported, though it often requires forcing conditions. nih.govntu.edu.sg However, the presence of the potent electron-donating amino group at C3 significantly deactivates the ring towards nucleophilic attack, making a standard SNAr reaction highly unfavorable. Therefore, nucleophilic aromatic substitution on the pyridine core of this specific molecule is not a readily accessible pathway under standard conditions.

Functional Group Transformations and Derivatizations of the Amino Moiety

The primary aromatic amine at the C3 position is a key site of reactivity, acting as a potent nucleophile.

Amidation and Urethane Formation Mechanisms

The lone pair of electrons on the nitrogen of the primary amine makes it nucleophilic, allowing it to readily react with various electrophiles, particularly acylating agents.

Amidation: The amino group undergoes facile acylation when treated with acyl chlorides or acid anhydrides to form the corresponding amide. The mechanism is a nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the amide. youtube.com

Urethane (Carbamate) Formation: This reaction is crucial for the protection of the amino group. Reagents such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O) react with the amine to form N-alkoxycarbonyl derivatives known as urethanes or carbamates. mdpi.com The mechanism is analogous to amidation, where the amine attacks the carbonyl carbon of the chloroformate or dicarbonate, followed by the elimination of a leaving group. total-synthesis.com

Protection and Deprotection Strategies for the Primary Amine

To prevent the amino group from undergoing unwanted side reactions during multi-step syntheses, it often must be "protected" by converting it into a less reactive functional group. libretexts.org Carbamates are the most common protecting groups for amines due to the ease of their installation and their selective removal under specific conditions. wikipedia.org

tert-Butoxycarbonyl (Boc) Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), this group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl). fishersci.co.ukmasterorganicchemistry.comacsgcipr.org

Benzyloxycarbonyl (Cbz or Z) Group: Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which cleaves the benzylic C-O bond. total-synthesis.comorganic-chemistry.org

Table 2: Common Protecting Groups for the Amino Moiety

| Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Deprotection |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl in dioxane) fishersci.co.ukorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.commasterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) wikipedia.orgmasterorganicchemistry.com |

| Acetyl | Ac | Acetic anhydride or Acetyl chloride | Strong acid or base hydrolysis (e.g., refluxing HCl or NaOH) |

Reactivity of the Hydroxyl Group in Esterification and Etherification Reactions

The primary hydroxymethyl group (-CH2OH) at the C2 position is another site for functionalization, behaving as a typical primary alcohol.

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. pearson.comchemistrysteps.combyjus.com The reaction is an equilibrium process and can be driven to completion by removing water or using an excess of the alcohol. chemistrysteps.comorganic-chemistry.org Alternatively, for a more rapid and irreversible reaction, acyl chlorides or anhydrides can be used in the presence of a non-nucleophilic base like pyridine or triethylamine. The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acylating agent.

Etherification: The hydroxyl group can be transformed into an ether, most commonly via the Williamson ether synthesis. wikipedia.orgbyjus.com This SN2 reaction involves two steps: first, the alcohol is deprotonated with a strong base (such as sodium hydride, NaH) to form a more nucleophilic alkoxide ion. masterorganicchemistry.com Second, this alkoxide attacks a primary alkyl halide, displacing the halide and forming the ether. wikipedia.orgunacademy.com Because the substrate contains a primary alcohol, this reaction is generally efficient and avoids competing elimination reactions. byjus.com

Oxidative and Reductive Transformation Pathways of the Methanol Group

The primary alcohol functionality of this compound can undergo both oxidation to an aldehyde and be formed through the reduction of the corresponding aldehyde. These transformations are fundamental in synthetic organic chemistry, allowing for the introduction and modification of functional groups.

Oxidative Pathways

The oxidation of the primary methanol group in this compound to the corresponding aldehyde, 3-amino-6-methoxypyridine-2-carbaldehyde, can be achieved using a variety of oxidizing agents. Mild oxidizing agents are generally preferred to prevent over-oxidation to the carboxylic acid.

One common and effective method for this transformation is the Swern oxidation . This reaction utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine (TEA) jk-sci.comorganic-chemistry.orgwikipedia.orgmissouri.edu. The Swern oxidation is known for its mild reaction conditions, typically carried out at low temperatures (around -78 °C), which helps to minimize side reactions and preserve other sensitive functional groups on the molecule jk-sci.commissouri.edu. The reaction is broadly tolerant of various functional groups, making it a suitable choice for a multifunctional molecule like this compound.

Another widely used reagent for the selective oxidation of primary alcohols, particularly benzylic and allylic types, is manganese dioxide (MnO2) mychemblog.comyoutube.comacsgcipr.orgjove.comcommonorganicchemistry.comorganic-chemistry.org. As a heteroaromatic methanol, this compound is a good candidate for oxidation by MnO2. This reaction is typically performed by stirring the alcohol with an excess of activated MnO2 in an inert solvent, such as dichloromethane or chloroform, at room temperature mychemblog.comcommonorganicchemistry.com. The heterogeneous nature of the reaction often requires a large excess of the reagent to achieve complete conversion acsgcipr.org.

Below is a table summarizing typical conditions for the oxidation of heteroaromatic methanols to their corresponding aldehydes.

| Oxidizing Agent/Method | Typical Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | -78 to room temp. | 85-95 |

| Manganese Dioxide | Activated MnO2 | Dichloromethane, Chloroform | Room Temperature | 70-90 |

This table presents generalized data for the oxidation of heteroaromatic methanols and serves as an illustrative guide for the potential transformation of this compound.

Reductive Pathways

The reverse transformation, the reduction of the aldehyde group in 3-amino-6-methoxypyridine-2-carbaldehyde to the primary alcohol, is a key synthetic step. This reduction can be readily accomplished using hydride-donating reagents.

Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly employed for the reduction of aldehydes and ketones to their corresponding alcohols commonorganicchemistry.commasterorganicchemistry.com. The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature commonorganicchemistry.com. NaBH4 is generally unreactive towards other functional groups like esters and amides, which makes it a chemoselective choice for the reduction of the aldehyde in the presence of the amino and methoxy groups.

Catalytic transfer hydrogenation represents another effective method for the reduction of aldehydes nih.govmdpi.comtandfonline.comacs.orgliv.ac.ukacs.orgrsc.orgrsc.org. This technique involves the use of a hydrogen donor, such as isopropanol or formic acid, in the presence of a metal catalyst, often based on ruthenium or iridium mdpi.comtandfonline.com. This method avoids the need for high-pressure hydrogenation gas and can often be carried out under milder conditions.

The following table outlines typical conditions for the reduction of heteroaromatic aldehydes.

| Reducing Agent/Method | Typical Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) |

| Sodium Borohydride | NaBH4 | Methanol, Ethanol | 0 to room temp. | 90-98 |

| Catalytic Transfer Hydrogenation | Isopropanol, Formic Acid, Ru or Ir catalyst | Varies | Room temp. to 80 | 85-95 |

This table provides generalized data for the reduction of heteroaromatic aldehydes and is indicative of the potential synthesis of this compound from its corresponding aldehyde.

Elucidation of Reaction Mechanisms for Key Functional Group Interconversions

Understanding the step-by-step mechanisms of these oxidative and reductive transformations is crucial for predicting reactivity, controlling reaction outcomes, and optimizing conditions.

Mechanism of Swern Oxidation

The Swern oxidation proceeds through a series of well-defined steps:

Activation of DMSO: At low temperatures, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt, with the concomitant release of carbon monoxide and carbon dioxide jk-sci.comwikipedia.orgmissouri.edu.

Formation of Alkoxysulfonium Salt: The alcohol, this compound, then acts as a nucleophile, attacking the sulfur atom of the chlorosulfonium salt to form an alkoxysulfonium salt intermediate jk-sci.commissouri.edu.

Ylide Formation and Elimination: A hindered base, typically triethylamine, is added to deprotonate the carbon adjacent to the sulfur atom, forming a sulfur ylide. This ylide then undergoes an intramolecular proton transfer from the carbon bearing the oxygen, leading to the formation of the desired aldehyde, dimethyl sulfide, and a protonated amine jk-sci.comwikipedia.orgmissouri.edu.

Mechanism of Manganese Dioxide Oxidation

The oxidation of alcohols by manganese dioxide is a heterogeneous process that occurs on the surface of the solid reagent. The proposed mechanism involves the following key steps:

Adsorption: The alcohol molecule adsorbs onto the surface of the manganese dioxide particles mychemblog.com.

Formation of a Manganate Ester: A coordinate bond is formed between the alcohol's oxygen and a manganese atom on the surface, forming a manganate ester intermediate.

Radical Formation and Product Release: A radical mechanism is believed to follow, involving the transfer of a hydrogen atom from the carbon bearing the hydroxyl group to an oxygen atom on the MnO2 surface. This generates a radical intermediate that is stabilized by the heteroaromatic ring. Subsequent electron transfer and rearrangement lead to the formation of the aldehyde, which then desorbs from the surface, along with water and reduced manganese species jove.com.

Mechanism of Sodium Borohydride Reduction

The reduction of an aldehyde with sodium borohydride is a nucleophilic addition reaction:

Hydride Attack: The borohydride ion (BH4-) acts as a source of hydride ions (H-). The hydride, a powerful nucleophile, attacks the electrophilic carbonyl carbon of the 3-amino-6-methoxypyridine-2-carbaldehyde. This results in the formation of a new carbon-hydrogen bond and breaks the pi bond of the carbonyl group, creating an alkoxide intermediate.

Protonation: The resulting alkoxide is then protonated by the solvent (e.g., methanol or ethanol) or by a mild acid workup to yield the final primary alcohol product, this compound commonorganicchemistry.com.

Mechanism of Catalytic Transfer Hydrogenation

The mechanism of catalytic transfer hydrogenation is dependent on the specific catalyst and hydrogen donor used. However, a general pathway can be described:

Formation of a Metal Hydride: The metal catalyst reacts with the hydrogen donor (e.g., isopropanol) to form a metal hydride species. For example, isopropanol is oxidized to acetone in this step.

Coordination and Hydride Transfer: The aldehyde substrate coordinates to the metal center of the catalyst. The hydride is then transferred from the metal to the carbonyl carbon of the aldehyde.

Product Release and Catalyst Regeneration: The resulting alcohol product dissociates from the metal center, and the catalyst is regenerated to continue the catalytic cycle mdpi.comacs.org.

Applications of 3 Amino 6 Methoxypyridin 2 Yl Methanol As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Scaffolds Utilizing (3-Amino-6-methoxypyridin-2-yl)methanol

The unique arrangement of the amino, methoxy (B1213986), and hydroxymethyl groups on the pyridine (B92270) ring makes this compound a potentially valuable building block for synthesizing more complex molecular architectures. The vicinal amino and methanol functionalities are particularly suited for cyclization reactions to form fused heterocyclic systems.

Synthesis of Fused Pyridine Derivatives

While specific examples utilizing this compound are not prominently reported, compounds with similar 2-aminopyridine scaffolds are known precursors for imidazo[1,2-a]pyridines, a class of compounds with significant biological activity. The synthesis typically involves the reaction of the aminopyridine with an α-haloketone. In the case of this compound, the primary amino group can act as a nucleophile to construct such fused systems. The presence of the hydroxymethyl and methoxy groups could further influence the reactivity and properties of the resulting fused derivatives.

Integration into Polycyclic Nitrogen-Containing Systems

The bifunctional nature of this compound allows for its potential integration into larger polycyclic systems. For instance, the amino group can be transformed into other functionalities, such as a guanidine, which can then participate in cyclization reactions to form bicyclic or tricyclic structures. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing another handle for annulation reactions to build complex polycyclic frameworks.

Role in the Design and Synthesis of Ligands for Transition Metal Catalysis

Aminopyridine derivatives are widely used as ligands in transition metal catalysis due to the strong coordinating ability of the pyridine nitrogen and the exocyclic amino group. These "pincer" or bidentate ligands can stabilize metal centers and influence the selectivity and efficiency of catalytic transformations. Although specific research on this compound as a ligand is not detailed, its structure suggests potential applications. The amino and pyridine nitrogen atoms, along with the hydroxyl oxygen, could form a tridentate ligand capable of coordinating with various transition metals. Such complexes could find applications in cross-coupling reactions, hydrogenations, or oxidations.

Precursor in the Development of Advanced Organic Materials

Pyridine-containing molecules are of interest in materials science for their electronic and optical properties. They are often incorporated into polymers, dyes, and organic light-emitting diodes (OLEDs). The functional groups on this compound allow for its incorporation into larger conjugated systems. For example, the amino group can be used to link the molecule to other aromatic systems, while the hydroxymethyl group can be used for polymerization or surface functionalization. The electron-donating nature of the amino and methoxy groups can tune the photophysical properties of resulting materials.

Retrosynthetic Strategies Employing the this compound Synthon

In retrosynthetic analysis, this compound can be considered a valuable synthon for introducing a substituted aminopyridine moiety. Key retrosynthetic disconnections would likely involve the formation of the C-N or C-C bonds adjacent to the functional groups. For a target molecule containing this scaffold, one might disconnect at the amino group, suggesting a synthesis from a halogenated precursor via amination, or disconnect a bond formed via the hydroxymethyl group. The compound itself is likely synthesized from a corresponding nitro- or cyano-pyridine precursor through reduction and functional group manipulation. A related compound, 2,3-diamino-6-methoxypyridine (B1587572), is prepared by the reduction of 2-amino-6-methoxy-3-nitropyridine, which in turn is made from 2-amino-6-chloro-3-nitropyridine. google.com

Scaffold Modifications for Structure-Activity Relationship Studies (General Chemical Research)

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of a lead compound in drug discovery. The this compound scaffold offers several points for modification to explore SAR.

| Position/Functional Group | Potential Modifications | Purpose of Modification |

| 3-Amino Group | Acylation, alkylation, sulfonylation, conversion to guanidines or ureas. | To explore the role of hydrogen bonding, basicity, and steric bulk at this position. |

| 6-Methoxy Group | Demethylation to the corresponding phenol, followed by etherification with various alkyl or aryl groups. | To investigate the influence of the substituent's size, electronics, and lipophilicity on activity. |

| 2-Hydroxymethyl Group | Oxidation to aldehyde or carboxylic acid, etherification, esterification, or replacement with other functional groups. | To probe the importance of the hydrogen-bonding capacity and the linker length/flexibility at this position. |

| Pyridine Ring | Introduction of substituents at the 4- or 5-positions. | To fine-tune the electronic properties and steric profile of the core scaffold. |

Such modifications are standard practice in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of bioactive molecules. For instance, in studies of related arylpyridin-2-yl guanidine derivatives as kinase inhibitors, modifications on the pyridine ring and the aryl substituent were crucial for optimizing activity. mdpi.com Similarly, SAR studies on other heterocyclic systems have shown that small changes to substituents can have a profound impact on biological activity. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization of 3 Amino 6 Methoxypyridin 2 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For (3-Amino-6-methoxypyridin-2-yl)methanol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships.

Typical proton (¹H) NMR chemical shifts for the aromatic protons on the pyridine (B92270) ring are influenced by the electronic effects of the amino, methoxy (B1213986), and methanol substituents. The electron-donating amino and methoxy groups generally cause upfield shifts (to lower ppm values) for the ring protons, while the hydroxymethyl group has a more modest effect. The carbon-¹³ NMR spectrum complements the proton data, with the chemical shifts of the pyridine ring carbons being particularly sensitive to the nature and position of the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.0-7.2 | - |

| H5 | 6.3-6.5 | - |

| CH₂OH | 4.5-4.7 | 60-65 |

| OCH₃ | 3.8-4.0 | 55-60 |

| NH₂ | 4.0-5.0 (broad) | - |

| C2 | - | 158-162 |

| C3 | - | 138-142 |

| C4 | - | 120-125 |

| C5 | - | 105-110 |

| C6 | - | 160-165 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the protons at positions 4 and 5 of the pyridine ring, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC/HSQC spectrum would allow for the unambiguous assignment of the protonated carbons in the pyridine ring and the methylene (-CH₂OH) and methoxy (-OCH₃) groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the entire molecular framework. For instance, correlations would be expected from the methoxy protons to the C6 carbon of the pyridine ring, and from the methylene protons to the C2 and C3 carbons, confirming the positions of these substituents.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide insights into the through-space proximity of protons. These experiments can help determine the preferred conformation of the hydroxymethyl group relative to the pyridine ring. Furthermore, variable temperature (VT) NMR studies could reveal information about dynamic processes, such as the rotation of the amino or hydroxymethyl groups and potential intramolecular hydrogen bonding.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂O₂), the expected monoisotopic mass is 154.0742 Da. HRMS can confirm this mass with high accuracy, thus validating the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide valuable structural information. The fragmentation of protonated this compound would likely involve characteristic losses of small neutral molecules.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for [M+H]⁺ of this compound

| m/z of Fragment Ion | Plausible Neutral Loss |

| 137.0715 | NH₃ (Ammonia) |

| 123.0558 | CH₂O (Formaldehyde) |

| 123.0762 | CH₃OH (Methanol) from a rearrangement |

| 95.0497 | C₂H₅NO (Loss of aminomethanol moiety) |

The study of these fragmentation pathways helps to confirm the connectivity of the functional groups within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3300-3500 (two bands for primary amine) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C, C=N (aromatic ring) | Stretching | 1500-1600 |

| C-O (alcohol) | Stretching | 1000-1260 |

| C-O (ether) | Stretching | 1000-1300 |

These characteristic bands provide strong evidence for the presence of the hydroxyl, amino, methoxy, and pyridine functionalities.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. In the case of this compound, extensive hydrogen bonding is expected, involving the amino group, the hydroxyl group, and the pyridine nitrogen atom. These interactions play a crucial role in determining the solid-state properties of the compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chirally resolved)

This compound itself is not chiral. However, if a derivative is synthesized that introduces a chiral center, or if the compound is used as a ligand to form a chiral metal complex, chiroptical spectroscopy becomes relevant. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) can be used to determine the enantiomeric purity and absolute configuration of chiral derivatives. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light and are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Computational Chemistry and Theoretical Studies on 3 Amino 6 Methoxypyridin 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. A typical DFT study on (3-Amino-6-methoxypyridin-2-yl)methanol would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Following optimization, various electronic properties and reactivity descriptors would be calculated. These often include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be derived from HOMO and LUMO energies, providing quantitative measures of the molecule's reactivity. researchgate.net

A hypothetical data table summarizing the results of such a DFT study is presented below.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Calculated Value |

|---|---|

| EHOMO (eV) | -5.8 |

| ELUMO (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Ionization Potential (eV) | 5.8 |

| Electron Affinity (eV) | 1.2 |

| Global Hardness (η) | 2.3 |

| Electronegativity (χ) | 3.5 |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energetic and spectroscopic data. These would be employed to refine the understanding of the molecule's stability and to predict spectroscopic features with greater precision.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its methanol and methoxy (B1213986) side chains, MD simulations are invaluable for exploring its conformational landscape.

An MD simulation would reveal the preferred spatial arrangements (conformers) of the molecule and the energy barriers between them. Furthermore, by including solvent molecules (such as water) in the simulation box, it is possible to study how the solvent influences the molecule's conformation and dynamics. mdpi.com

Reaction Mechanism Elucidation via Computational Transition State Search and Intrinsic Reaction Coordinate Analysis

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction. For this compound, one could investigate potential reactions such as oxidation of the alcohol group or reactions involving the amino group.

This process involves:

Locating Reactants and Products: The starting materials and final products of a proposed reaction are computationally optimized.

Transition State (TS) Search: A key step is to find the transition state, which is the highest energy point along the reaction pathway.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation confirms that the identified transition state correctly connects the reactants and products, providing a detailed view of the atomic motions during the reaction. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies) through Computational Modeling

Computational models are highly effective at predicting various types of spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them to a standard like tetramethylsilane (TMS).

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and their corresponding intensities, which constitute the predicted IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

The following table illustrates the type of data that would be generated from such a study.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹³C - C2 (bearing -CH₂OH) | 155.2 |

| ¹³C - C3 (bearing -NH₂) | 120.8 |

| ¹³C - C4 | 115.4 |

| ¹³C - C5 | 138.1 |

| ¹³C - C6 (bearing -OCH₃) | 162.5 |

| ¹H - H4 | 6.8 |

| ¹H - H5 | 7.5 |

| ¹H - CH₂OH | 4.5 |

| ¹H - OCH₃ | 3.9 |

| ¹H - NH₂ | 5.1 |

Ligand Design and Binding Site Prediction in silico (if used as a ligand)

If this compound were to be investigated as a potential ligand for a biological target (such as an enzyme or receptor), in silico methods would be crucial.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It helps to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Pharmacophore Modeling: Based on the structure of the ligand, a pharmacophore model can be created. This model defines the essential spatial arrangement of features necessary for binding and can be used to screen large databases for other potential ligands.

These computational approaches are instrumental in drug discovery and materials science, providing deep molecular-level insights that guide experimental work. While specific studies on this compound are not currently available, the methodologies described here represent the standard and powerful tools that would be used for such an investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.